molecular formula C16H12O4 B13898769 7-Hydroxy-2'-methoxyflavone CAS No. 77298-65-8

7-Hydroxy-2'-methoxyflavone

Cat. No.: B13898769
CAS No.: 77298-65-8
M. Wt: 268.26 g/mol
InChI Key: PFEQKIBOPJQNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2’-methoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2’-methoxyflavone typically involves the cyclization of appropriate chalcone precursors. One common method is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as potassium hydroxide in ethanol. The resulting chalcone undergoes cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 7-Hydroxy-2’-methoxyflavone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and supercritical fluid extraction methods to isolate and purify the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2’-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-2’-methoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2’-methoxyflavone stands out due to its specific hydroxyl and methoxy substitution pattern, which contributes to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

77298-65-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3

InChI Key

PFEQKIBOPJQNBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.